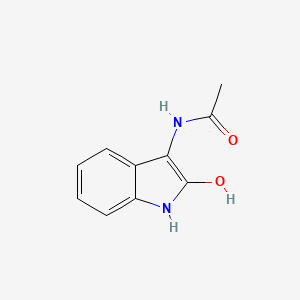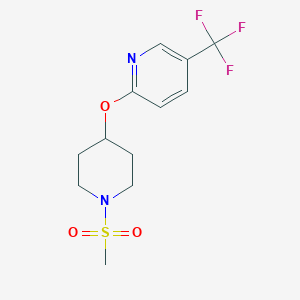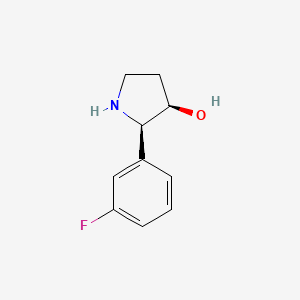![molecular formula C29H22N2O6 B2418572 2-méthyl-5-(3-nitrobenzoyloxy)-1-phényl-1H-benzo[g]indole-3-carboxylate d'éthyle CAS No. 392242-58-9](/img/structure/B2418572.png)
2-méthyl-5-(3-nitrobenzoyloxy)-1-phényl-1H-benzo[g]indole-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Applications De Recherche Scientifique
Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to inhibit a variety of enzymes and proteins . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with these enzymes and proteins, inhibiting their activity .
Mode of Action
It is known that indole derivatives can interact with their targets through hydrogen bonding . This interaction can inhibit the activity of the target enzymes or proteins .
Biochemical Pathways
Indole derivatives have been studied for their potential to target various biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to inhibit the activity of various enzymes and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 2-picolylamine to form an enaminoester intermediate. This intermediate is then treated with naphthoquinone in the presence of a catalyst such as zinc chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzoyl group can be substituted with other acyl groups using Friedel-Crafts acylation.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Friedel-Crafts acylation typically requires a Lewis acid catalyst such as aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis of the ester group would produce the corresponding carboxylic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound has a similar indole structure but with different substituents, leading to different chemical and biological properties.
Ethyl indole-2-carboxylate: This compound shares the indole core but lacks the nitro and benzoyl groups, resulting in different reactivity and applications.
Propriétés
IUPAC Name |
ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-phenylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c1-3-36-29(33)26-18(2)30(20-11-5-4-6-12-20)27-23-15-8-7-14-22(23)25(17-24(26)27)37-28(32)19-10-9-13-21(16-19)31(34)35/h4-17H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBQQSYONPLPLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)
![N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2418493.png)

![1,3-dimethyl-7-pentyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418495.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)
![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)
![6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2418503.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2418506.png)
![1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2418509.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)
